molecular formula C13H11BO2 B1628943 (9H-Fluoren-2-yl)boronic acid CAS No. 480424-61-1

(9H-Fluoren-2-yl)boronic acid

Cat. No.: B1628943
CAS No.: 480424-61-1
M. Wt: 210.04 g/mol
InChI Key: OHGJAUSHXQCSQX-UHFFFAOYSA-N
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Description

(9H-Fluoren-2-yl)boronic acid is an organic compound with the molecular formula C13H11BO2. It is a boronic acid derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-2-yl)boronic acid typically involves the reaction of 2-bromofluorene with a boron-containing reagent. One common method is the use of n-butyllithium to generate the corresponding organolithium intermediate, which is then treated with trimethyl borate or triisopropyl borate. The reaction is usually carried out at low temperatures, around -78°C, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The compound is typically purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Naphthylboronic acid
  • Anthracenylboronic acid

Comparison: (9H-Fluoren-2-yl)boronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This structure enhances its utility in the synthesis of complex organic molecules and materials with specific electronic properties .

Properties

IUPAC Name

9H-fluoren-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15-16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJAUSHXQCSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621245
Record name 9H-Fluoren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-61-1
Record name 9H-Fluoren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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